(4-chloro-1H-pyrazol-1-yl){5-[(4-propylphenoxy)methyl]furan-2-yl}methanone
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Overview
Description
4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE typically involves multi-step reactions starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to achieve high productivity and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .
Scientific Research Applications
4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE include other pyrazole derivatives with different substituents, such as:
- 4-Bromopyrazole
- 4-Fluoro-1H-pyrazole
- 3-Methylpyrazole
Uniqueness
The uniqueness of 4-CHLORO-1-{5-[(4-PROPYLPHENOXY)METHYL]FURAN-2-CARBONYL}-1H-PYRAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H17ClN2O3 |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
(4-chloropyrazol-1-yl)-[5-[(4-propylphenoxy)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C18H17ClN2O3/c1-2-3-13-4-6-15(7-5-13)23-12-16-8-9-17(24-16)18(22)21-11-14(19)10-20-21/h4-11H,2-3,12H2,1H3 |
InChI Key |
PDHZMMDZJUUJRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C=C(C=N3)Cl |
Origin of Product |
United States |
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